molecular formula C10H9BrClNO3 B11950583 4'-Bromo-2'-chlorosuccinanilic acid CAS No. 195383-31-4

4'-Bromo-2'-chlorosuccinanilic acid

Cat. No.: B11950583
CAS No.: 195383-31-4
M. Wt: 306.54 g/mol
InChI Key: VHIJLYIDGWDPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2’-chlorosuccinanilic acid typically involves the bromination and chlorination of succinanilic acid derivatives. One common method involves the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms into the succinanilic acid structure .

Industrial Production Methods

Industrial production of 4’-Bromo-2’-chlorosuccinanilic acid may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-2’-chlorosuccinanilic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted succinanilic acid derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4’-Bromo-2’-chlorosuccinanilic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4’-Bromo-2’-chlorosuccinanilic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the compound can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Bromo-2’-chloromaleanilic acid
  • 4’-Bromo-2’-methylsuccinilic acid
  • 4’-Bromo-2’-methylglutaranilic acid
  • 2,3-Dibromo-3’,4’-dichlorosuccinanilic acid
  • 4’-Bromo-2’-methylphthalanilic acid
  • 2’,4’-Dichlorosuccinanilic acid
  • 3’,4’-Dichlorosuccinanilic acid
  • 2’,3’-Dichlorosuccinanilic acid
  • 2’,5’-Dichlorosuccinanilic acid

Uniqueness

4’-Bromo-2’-chlorosuccinanilic acid is unique due to its specific combination of bromine and chlorine atoms in the succinanilic acid structure. This unique combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Properties

CAS No.

195383-31-4

Molecular Formula

C10H9BrClNO3

Molecular Weight

306.54 g/mol

IUPAC Name

4-(4-bromo-2-chloroanilino)-4-oxobutanoic acid

InChI

InChI=1S/C10H9BrClNO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16)

InChI Key

VHIJLYIDGWDPAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)NC(=O)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.